Molecular weight and exact pKa values of 3-(Oxazol-2-yl)benzoic acid
Molecular weight and exact pKa values of 3-(Oxazol-2-yl)benzoic acid
An In-depth Technical Guide to the Physicochemical Characterization of 3-(Oxazol-2-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Scientific Imperative of Precise Characterization
In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with meticulous scientific investigation. Heterocyclic compounds, particularly those integrating multiple pharmacophoric features, represent a rich territory for therapeutic innovation. 3-(Oxazol-2-yl)benzoic acid, which incorporates both a bio-active oxazole ring and an ionizable benzoic acid moiety, stands as a molecule of significant interest. The oxazole nucleus is a cornerstone in medicinal chemistry, found in compounds with a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3][4] Concurrently, the benzoic acid group not only provides a handle for modifying solubility and formulation but also critically influences the molecule's absorption, distribution, metabolism, and excretion (ADME) profile through its ionization state.[5][6]
The acid dissociation constant (pKa) and molecular weight are fundamental physicochemical parameters that govern a molecule's behavior in biological systems.[5] An accurate determination of these values is not a mere procedural step but a critical prerequisite for rational drug design, enabling researchers to predict membrane permeability, receptor-binding interactions, and overall pharmacokinetic behavior. This guide provides a comprehensive framework for the characterization of 3-(Oxazol-2-yl)benzoic acid, moving beyond theoretical values to detail the rigorous experimental methodologies required for generating precise, reliable data. As a self-validating system, this document is designed to equip researchers with both the foundational knowledge and the practical protocols necessary for advancing their investigations with this promising compound.
Core Physicochemical Properties
A precise understanding of a compound's intrinsic properties is the foundation of all subsequent experimental work. The molecular formula, and by extension the molecular weight, are exact properties derived from the compound's structure. The pKa, however, is an experimentally determined value that describes the compound's acidity.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO₃ | (Calculated) |
| Molecular Weight | 189.17 g/mol | (Calculated) |
| Predicted pKa | ~3-4 | (Estimated) |
| CAS Number | 473538-18-0 | [7] |
Note on pKa: No experimentally verified pKa value for 3-(Oxazol-2-yl)benzoic acid is currently available in the public literature. The estimated value is based on the known pKa of benzoic acid (approx. 4.2) and the potential electron-withdrawing effect of the 2-substituted oxazole ring, which would be expected to increase the acidity (lower the pKa) of the carboxylic acid.[8][9] The oxazole ring also contains a nitrogen atom which is weakly basic.[4] However, the primary ionization event in a physiological pH range is expected to be the deprotonation of the carboxylic acid. Experimental determination is essential for confirmation.
Experimental Determination of pKa: Methodologies and Protocols
The determination of a molecule's pKa is a cornerstone of its pre-formulation and drug development process.[10] Two robust and widely adopted methods for this purpose are Potentiometric Titration and UV-Vis Spectrophotometry. The choice between them often depends on the compound's solubility, purity, and the amount of sample available.[11][12]
Potentiometric Titration
Potentiometric titration is a high-precision technique that directly measures the change in pH of a solution as a titrant of known concentration is added.[12][13] It is considered a gold-standard method due to its accuracy and the commercial availability of automated systems.[12][14] The pKa is determined by identifying the midpoint of the buffer region in the titration curve, where the concentrations of the protonated and deprotonated species are equal (pH = pKa).[14]
-
Analyte Concentration: A concentration of at least 10⁻⁴ M is required to produce a detectable inflection point in the titration curve against the background buffer capacity of the solvent.[12]
-
Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) is critical because the activity of ions in solution, and thus the measured pH, is dependent on the total ionic concentration. This ensures that the determined pKa is not an artifact of changing solution conditions.[14]
-
Inert Atmosphere: Purging the solution with nitrogen is essential to remove dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of weakly acidic or basic compounds, especially in the neutral-to-high pH range.[12][14]
-
Instrument Calibration: Calibrate the potentiometer and the combined pH electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[14]
-
Sample Preparation: Accurately weigh and dissolve 3-(Oxazol-2-yl)benzoic acid in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a final concentration of approximately 1 mM.[14]
-
Titration Setup:
-
Transfer a precise volume (e.g., 20 mL) of the sample solution into a temperature-controlled titration vessel equipped with a magnetic stirrer.
-
Add a supporting electrolyte, such as KCl, to a final concentration of 0.15 M to maintain constant ionic strength.[14]
-
Immerse the calibrated pH electrode and the titrant delivery tube into the solution.
-
Begin purging the solution with nitrogen and maintain a gentle stream throughout the experiment.[14]
-
-
Titration:
-
Make the solution acidic (e.g., to pH 1.8-2.0) by adding a small amount of 0.1 M HCl.
-
Begin the titration by adding standardized 0.1 M NaOH in small, precise increments.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[10] This can be determined graphically or by calculating the first or second derivative of the curve.
-
Caption: Workflow for pKa determination via potentiometric titration.
UV-Vis Spectrophotometric Titration
This method is particularly useful for compounds that are sparingly soluble or available only in small quantities, as it requires much less sample than potentiometry.[11][12] The technique relies on the principle that the UV-Vis absorbance spectrum of a compound containing a chromophore near an ionizable center will change as a function of pH.[11][15] By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoid curve can be generated from which the pKa is determined.[16][17]
-
Chromophore Requirement: The molecule must possess a chromophore (a light-absorbing group) in proximity to the ionizable group. In 3-(Oxazol-2-yl)benzoic acid, the conjugated system of the oxazole and benzene rings serves this purpose.
-
Wavelength Selection: The analytical wavelength is chosen where the difference in absorbance between the protonated (HA) and deprotonated (A⁻) forms is maximal, ensuring the highest sensitivity for detecting changes in ionization.[17]
-
Buffer System: A series of buffers with known pH values are used to control the chemical environment. It is crucial that the buffer components themselves do not absorb significantly at the analytical wavelength.
-
Initial Spectral Scan: Record the UV-Vis absorbance spectrum (e.g., 200-400 nm) of the compound in a highly acidic solution (e.g., pH 1-2) and a highly basic solution (e.g., pH 10-11) to identify the spectra of the fully protonated and deprotonated species, respectively.
-
Wavelength Selection: From the overlay of the two spectra, identify an analytical wavelength (λ_max) that shows the largest difference in absorbance.
-
Buffer Preparation: Prepare a series of buffer solutions spanning a pH range of approximately pKa ± 2.
-
Sample Measurement:
-
Prepare a set of solutions with a constant, low concentration (e.g., 0.1-0.2 mM) of 3-(Oxazol-2-yl)benzoic acid, each in a different buffer from the series.[11] A small amount of a co-solvent like DMSO may be used if necessary, but its concentration should be kept low and constant (e.g., <2% v/v).[11]
-
Measure the absorbance of each solution at the pre-determined analytical wavelength.
-
-
Data Analysis:
Caption: Workflow for pKa determination via UV-Vis spectrophotometry.
Conclusion and Future Directions
3-(Oxazol-2-yl)benzoic acid is a compound of clear interest for medicinal chemistry, bridging the pharmacologically relevant oxazole scaffold with the modulating properties of benzoic acid. While its exact molecular weight can be readily calculated, its pKa—a critical determinant of its biological activity—requires precise experimental validation. This guide provides the detailed, field-proven protocols for potentiometric and spectrophotometric titration necessary for this determination. The causality-driven explanations for each experimental step are designed to ensure that the data generated is not only accurate but also robust and reproducible. For researchers in drug development, the rigorous application of these methodologies is a non-negotiable step in building a comprehensive physicochemical profile, which is essential for advancing the rational design and development of new, more effective therapeutic agents based on this promising molecular framework.
References
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- PubMed. (n.d.). Multiwavelength spectrophotometric determination of acid dissociation constants of ionizable drugs.
- Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. PMC.
- Cabot, J. M., et al. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
- Semantic Scholar. (n.d.). Recent Advancements in Spectrophotometric pKa Determinations: A Review.
- Slideshare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole.
- Asian Journal of Science and Technology. (2026). A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective.
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
- Scirp.org. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator.
- ResearchGate. (2026). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator.
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- NextSDS. (n.d.). 3-(OXAZOL-2-YL)BENZOIC ACID — Chemical Substance Information.
- EAHT. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use.
- Wikipedia. (n.d.). Benzoic acid.
- Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.
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